
1-(Naphthalene-1-carbonyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalene-1-carbonyl)azetidin-3-ol is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound 1-(Naphthalene-1-carbonyl)azetidin-3-ol has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its azetidine ring and a naphthalene carbonyl group. The presence of the hydroxyl group at the 3-position of the azetidine ring contributes to its reactivity and potential interactions with biological macromolecules.
Molecular Formula
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.23 g/mol
Medicinal Chemistry
This compound has been explored as a potential pharmacophore in drug design, particularly for targeting various diseases. Its unique structure allows researchers to investigate its efficacy against multiple biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for antibiotic development. It has shown effectiveness against resistant bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induces apoptosis via tubulin disruption |
| A549 | 15.2 | G2/M phase arrest |
| HCT116 | 12.8 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, showing promise in modulating inflammatory pathways through enzyme inhibition and receptor interactions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells, revealing significant cytotoxicity and induction of apoptosis through caspase pathway activation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development against resistant strains.
Propiedades
Número CAS |
1479186-38-3 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(3-hydroxyazetidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C14H13NO2/c16-11-8-15(9-11)14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2 |
Clave InChI |
HTGSJLLRLOMJSJ-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)O |
SMILES canónico |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















